molecular formula C12H13N5S B293962 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293962
M. Wt: 259.33 g/mol
InChI Key: SYCFSTZNDLCLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of enzymes that are involved in various cellular processes. This inhibition leads to the disruption of cellular functions, which ultimately results in the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism. In bacteria, this compound has been shown to inhibit cell division and DNA replication. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential as a herbicide in agriculture. In addition, further studies are needed to fully understand the compound's mechanism of action and to develop new drugs that can target specific types of cancer and bacteria.

Synthesis Methods

The synthesis of 3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with tert-butyl bromoacetate. The final product is obtained by reacting the intermediate product with sodium azide and copper sulfate. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

3-Tert-butyl-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, bacterial infections, and inflammation. In the field of agriculture, it has been studied for its potential as a herbicide. In the field of material science, it has been studied for its potential application in the synthesis of new materials.

properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

3-tert-butyl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H13N5S/c1-12(2,3)10-14-15-11-17(10)16-9(18-11)8-4-6-13-7-5-8/h4-7H,1-3H3

InChI Key

SYCFSTZNDLCLBI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=NC=C3

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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